
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a dihydroisoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinolinone core is replaced by an amino group.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction, where an ethylene oxide reacts with the isoquinolinone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, where the carbonyl group in the isoquinolinone core is reduced to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: The major product is 7-Amino-2-(2-carboxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Reduction: The major product is 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-ol.
Substitution: The major products depend on the substituent introduced, such as 7-Halo-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one or 7-Alkyl-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one.
Aplicaciones Científicas De Investigación
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2h)-one: can be compared with other isoquinolinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
7-amino-2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-1-8-3-4-13(5-6-14)11(15)10(8)7-9/h1-2,7,14H,3-6,12H2 |
Clave InChI |
JFPKGBMHIYXVOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C2=C1C=CC(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


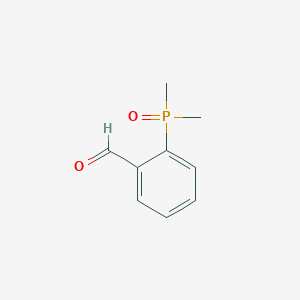
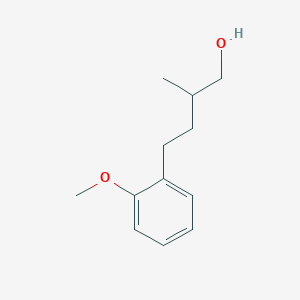
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
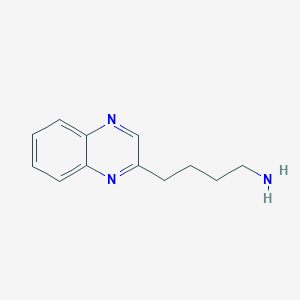
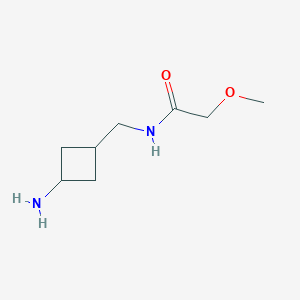
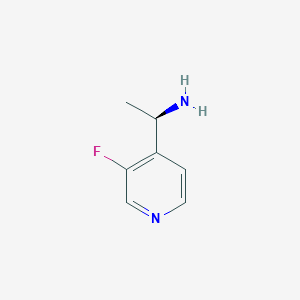
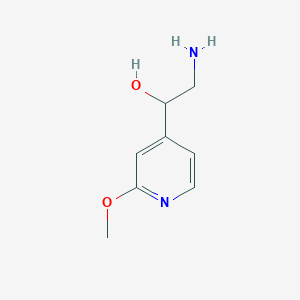

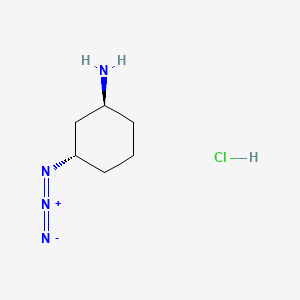
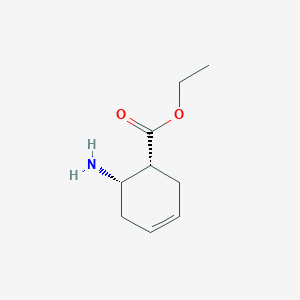

![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
